molecular formula C22H23CaNO4S2 B1684418 CID 9912532 CAS No. 81938-43-4

CID 9912532

Cat. No.: B1684418
CAS No.: 81938-43-4
M. Wt: 469.6 g/mol
InChI Key: ITYYOFPEROWRNL-BQBHMPFISA-N
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Description

Zofenopril calcium (chemical name: calcium (2S,4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylate) is a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug metabolized to its active form, zofenoprilat, which exhibits potent ACE inhibition alongside antioxidant and cardioprotective properties . Zofenopril calcium is highly lipophilic but has low water solubility (0.3 mg/mL), limiting its bioavailability . To address this, inclusion complexes with cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) have been developed to enhance solubility . Clinically, it is used for hypertension and post-myocardial infarction management, with doses ranging from 15–60 mg/day .

Properties

CAS No.

81938-43-4

Molecular Formula

C22H23CaNO4S2

Molecular Weight

469.6 g/mol

IUPAC Name

calcium bis((2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate)

InChI

InChI=1S/C22H23NO4S2.Ca/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2-11,15,18-19H,12-14H2,1H3,(H,25,26);/t15-,18+,19+;/m1./s1

InChI Key

ITYYOFPEROWRNL-BQBHMPFISA-N

Isomeric SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

Appearance

Solid powder

Other CAS No.

81938-43-4

Pictograms

Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SQ 26900
SQ 26991
SQ-26900
SQ-26991
Zofenil
zofenopril
zofenopril, calcium salt, (1(R*),2alpha,4alpha)-isomer
Zofil

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Zofenopril calcium involves multiple steps, starting from the appropriate pyrrolidine and benzoyl sulfanyl derivatives. The key steps include:

Industrial Production Methods: : Industrial production of Zofenopril calcium follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Zofenopril calcium exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, Zofenopril calcium reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .

Molecular Targets and Pathways

Comparison with Similar Compounds

Zofenopril vs. Enalapril

Parameter Zofenopril Calcium Enalapril Maleate
Drug Class Sulfhydryl ACE inhibitor Non-sulfhydryl ACE inhibitor
Active Metabolite Zofenoprilat Enalaprilat
Bioactivation Speed Faster hydrolysis Slower hydrolysis
ACE Inhibition IC₅₀ = 8 nM (SQ 26,703) IC₅₀ = 23 nM (enalaprilat)
Cardioprotection Antioxidant effects due to SH group No intrinsic antioxidant activity
Dosing 30–60 mg once daily 10–20 mg once daily
Tolerability No hypotension reported; similar AE profile Comparable tolerability

Key Findings :

  • In a crossover study (20 healthy volunteers), both drugs achieved near-complete serum ACE inhibition for 6–8 hours, with residual effects at 24 hours. Zofenopril exhibited faster conversion to its active metabolite (higher metabolite-to-parent drug AUC ratio) .
  • Blood pressure reductions were comparable, with systolic/diastolic decreases of 13–17 mmHg/9–12 mmHg for both .

Zofenopril vs. Captopril

Parameter Zofenopril Calcium Captopril
Potency Higher (IC₅₀ = 8 nM) Lower (IC₅₀ = 23 nM)
Half-Life Longer duration of action Shorter duration
Antihypertensive Effect Superior in SHR models (33 mmHg SBP reduction at 22 mg/kg) 25 mmHg SBP reduction at 30 mg/kg
Tolerability Lower cough incidence Higher SH-related AEs (e.g., rash, dysgeusia)

Key Findings :

  • In preclinical studies, zofenopril demonstrated longer-lasting ACE inhibition in rats, dogs, and monkeys compared to captopril .

Zofenopril vs. Lisinopril

Parameter Zofenopril Calcium Lisinopril
Prodrug Status Yes (activated in liver) No (active drug)
Onset of Action Slower (requires hydrolysis) Immediate
Elderly Patients Comparable diastolic BP control Similar efficacy

Key Findings :

Zofenopril vs. Amlodipine

Parameter Zofenopril Calcium Amlodipine
Mechanism ACE inhibition Calcium channel blockade
BP Reduction -15.7/-12.0 mmHg (60 mg) -17.1/-12.2 mmHg (10 mg)
Cardioprotection Antioxidant and ACE effects No direct cardiac benefits

Key Findings :

  • In a 12-week trial (303 patients), both drugs achieved similar BP control (61–62% patients normalized), but zofenopril offered additional cardioprotective benefits .

Zofenopril vs. Losartan

Parameter Zofenopril Calcium Losartan
Mechanism ACE inhibitor Angiotensin II receptor blocker
Initial BP Reduction Faster (1 month) Slower
Cough Incidence Low Very low

Key Findings :

  • Zofenopril induced a more rapid initial BP reduction compared to losartan in hypertensive patients .

Pharmacokinetic and Solubility Considerations

  • Renal and hepatic elimination pathways .
  • Enalapril: Slower conversion to enalaprilat, with non-linear kinetics at higher doses .
  • Solubility Enhancement: Zofenopril’s inclusion complex with 2-hydroxypropyl-β-cyclodextrin improved solubility by 4-fold .

Biological Activity

Zofenopril calcium is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. As a prodrug, it is converted in the body to its active form, zofenoprilat, which exhibits significant biological activity through various mechanisms. This article explores the pharmacological properties, mechanisms of action, and clinical implications of zofenopril calcium, supported by relevant data tables and case studies.

Zofenopril calcium functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing levels of angiotensin II, zofenopril leads to vasodilation, decreased blood pressure, and reduced workload on the heart. The active metabolite, zofenoprilat, has been shown to possess a high potency with an IC50 value of approximately 0.9 nM in heart tissue homogenates .

Pharmacokinetics

The pharmacokinetic profile of zofenopril calcium reveals that it has increased oral absorption and enhanced tissue penetration compared to other ACE inhibitors like captopril. The conversion from prodrug to active metabolite occurs rapidly in cardiac tissues due to the presence of cardiac esterases .

Table 1: Comparative Pharmacokinetics of Zofenopril Calcium and Other ACE Inhibitors

ParameterZofenopril CalciumCaptoprilEnalapril
Oral BioavailabilityHighModerateHigh
Time to Peak Concentration1-2 hours1 hour1 hour
Half-Life10-12 hours2-3 hours11 hours
Active MetaboliteZofenoprilatCaptoprilatEnalaprilat
IC50 (Heart Tissue)0.9 nM23 nM12 nM

Cardioprotective Properties

Zofenopril calcium has demonstrated significant cardioprotective effects in various preclinical and clinical studies. Its unique sulfhydryl group contributes to antioxidant properties that improve endothelial function and reduce oxidative stress during ischemic events. In isolated perfused hearts, zofenopril exhibited superior recovery of cardiac function after ischemia/reperfusion injury compared to captopril .

Clinical Studies

  • Heart Failure Management : A placebo-controlled study involving patients with acute myocardial infarction (AMI) showed that zofenopril significantly reduced the risk of severe chronic heart failure and death when administered within 24 hours of symptom onset. The cumulative reduction in risk was reported as follows:
    • Death or Severe Congestive Heart Failure : Reduced by 34% at six weeks.
    • In-Hospital Incidence of Acute Left Ventricular Failure : Decreased by 63% among treated patients .
  • Long-term Outcomes : In a study with 1556 patients randomized to receive either zofenopril or placebo, the one-year mortality rate was significantly lower in the zofenopril group (10.0% vs. 14.1%) indicating sustained benefits beyond initial treatment .

Table 2: Summary of Clinical Outcomes with Zofenopril Treatment

Outcome MeasureZofenopril Group (%)Placebo Group (%)Risk Reduction (%)
Mortality Rate (1 Year)10.014.129
Incidence of Acute LV FailureReduced by 63N/AN/A
Reduction in Angina Episodes (Long-term)56N/AN/A

Q & A

Q. What is the molecular mechanism of Zofenopril calcium as an ACE inhibitor, and how does its sulphydryl group influence pharmacological activity?

Zofenopril calcium is a prodrug metabolized to its active form, zofenoprilat , which inhibits angiotensin-converting enzyme (ACE) by binding to its zinc-coordinating domain via a sulphydryl (-SH) group. This structural feature enhances tissue penetration and prolongs ACE inhibition compared to carboxyl-containing ACE inhibitors (e.g., enalapril) . The sulphydryl group also reduces oxidative stress by scavenging free radicals, contributing to cardioprotective effects observed in myocardial infarction models .

Q. What validated analytical methods are recommended for quantifying Zofenopril calcium in preclinical samples?

High-performance liquid chromatography (HPLC) is the gold standard for quantifying Zofenopril calcium. Key parameters include:

  • Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile:phosphate buffer (pH 2.5) in a 45:55 ratio.
  • Detection : UV absorbance at 220 nm.
  • Sample preparation : Plasma samples require protein precipitation with methanol (1:3 ratio) followed by centrifugation at 10,000 × g for 15 minutes .

Q. How does Zofenopril calcium improve outcomes in post-myocardial infarction patients, and what clinical trial designs support this?

The SMILE (Survival of Myocardial Infarction Long-term Evaluation) Study demonstrated that early administration (within 24 hours of infarction) reduces 1-year mortality by 29% in patients with left ventricular dysfunction. Trial design highlights:

  • Population : 716 patients with acute myocardial infarction (AMI) and metabolic syndrome.
  • Methodology : Randomized, double-blind, placebo-controlled, with primary endpoints of mortality and heart failure incidence.
  • Dosage : 30–60 mg/day titrated based on renal function .

Advanced Research Questions

Q. How can researchers address contradictions in Zofenopril calcium’s efficacy data across heterogeneous patient subgroups?

Discrepancies may arise from variations in metabolic profiles (e.g., CYP polymorphisms) or comorbidities (e.g., renal impairment). Recommended steps:

Stratified analysis : Subgroup patients by renal function (eGFR < 60 mL/min/1.73 m²) or genetic markers (e.g., ACE I/D polymorphism) .

Pharmacokinetic modeling : Use nonlinear mixed-effects models (NONMEM) to account for inter-individual variability in zofenoprilat clearance .

Meta-analysis : Pool data from SMILE-4 and comparable trials to identify trends in underpowered subgroups .

Q. What methodologies are optimal for assessing Zofenopril calcium’s tissue-specific ACE inhibition in preclinical models?

  • Ex vivo ACE activity assays : Homogenize tissues (aorta, heart) in 0.1 M phosphate buffer (pH 8.3) and measure hydrolysis of hippuryl-histidyl-leucine (HHL) via HPLC .
  • Autoradiography : Use radiolabeled [³H]-Zofenopril to map ACE density in vascular endothelia .
  • Pressure myography : Assess vasodilation in isolated arteries pre-treated with Zofenopril calcium to quantify endothelial-dependent relaxation .

Q. How does Zofenopril calcium compare to other ACE inhibitors in reducing oxidative stress, and what experimental models validate this?

Zofenopril calcium outperforms ramipril and lisinopril in:

  • Lipid peroxidation : Reduces malondialdehyde (MDA) levels by 34% in hypertensive rat models vs. 18% for ramipril .
  • Calcium cycling : Enhances sarcoplasmic reticulum (SR) calcium uptake by 22% in cardiomyocytes, mitigating ischemia-reperfusion injury .
  • Clinical outcomes : Pooled SMILE data show a 14% lower incidence of recurrent infarction compared to ramipril .

Q. What strategies mitigate confounding factors when evaluating Zofenopril calcium’s impact on arterial stiffness?

  • Standardized measurement : Use the Arteriograph device to calculate pulse wave velocity (PWV) and augmentation index (AIx) in a temperature-controlled environment .
  • Covariate adjustment : Include baseline brachial systolic pressure, age, and serum uric acid in multivariate regression models .
  • Blinding : Ensure triple-blinding (participant, clinician, analyst) to reduce observer bias in clinical trials .

Methodological Resources

  • Chromatography : Refer to USP33 guidelines for calcium quantification via atomic absorption spectroscopy .
  • Data visualization : Use Aneuvis for interactive analysis of chromosomal ploidy in single-cell studies (e.g., Zofenopril’s genotoxicity screening) .
  • Trial protocols : Adapt the SMILE Study’s inclusion/exclusion criteria for AMI populations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.